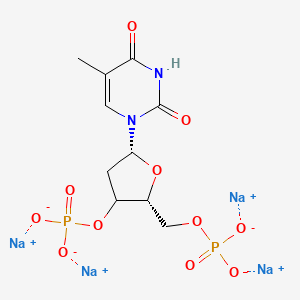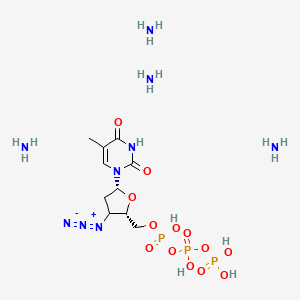
Thymidine 3',5'-diphosphate (tetrasodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
pdTp (tetrasodium) is a compound known as tetrasodium pyrophosphate. It is an inorganic compound with the chemical formula Na₄P₂O₇. This compound is a white, water-soluble solid composed of pyrophosphate anions and sodium ions. It is commonly used in various industrial and scientific applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrasodium pyrophosphate is typically synthesized through the neutralization of phosphoric acid with sodium hydroxide. The reaction involves the following steps:
Neutralization: Phosphoric acid (H₃PO₄) is neutralized with sodium hydroxide (NaOH) to form disodium phosphate (Na₂HPO₄).
Industrial Production Methods
In industrial settings, tetrasodium pyrophosphate is produced by heating furnace-grade phosphoric acid with sodium carbonate. This method is efficient and widely used in large-scale production .
Chemical Reactions Analysis
Types of Reactions
Tetrasodium pyrophosphate undergoes various chemical reactions, including:
Hydrolysis: In aqueous solutions, it can hydrolyze to form orthophosphate.
Complexation: It forms complexes with metal ions, which is useful in various applications.
Precipitation: It can precipitate calcium and magnesium ions, making it useful in water treatment.
Common Reagents and Conditions
Hydrolysis: Water is the primary reagent for hydrolysis reactions.
Complexation: Metal ions such as calcium (Ca²⁺) and magnesium (Mg²⁺) are common reagents.
Precipitation: The presence of calcium and magnesium ions in water leads to precipitation reactions.
Major Products Formed
Hydrolysis: Orthophosphate (PO₄³⁻)
Complexation: Metal pyrophosphate complexes
Precipitation: Calcium pyrophosphate and magnesium pyrophosphate
Scientific Research Applications
Tetrasodium pyrophosphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a buffering agent, emulsifier, and dispersing agent in various chemical processes.
Biology: It is used in DNA extraction and purification processes.
Medicine: It is used in dental care products to prevent tartar formation.
Industry: It is used in detergents, water treatment, and food processing as a sequestrant and stabilizer
Mechanism of Action
The mechanism of action of tetrasodium pyrophosphate involves its ability to chelate metal ions. By binding to metal ions such as calcium and magnesium, it prevents their precipitation and deposition. This property is particularly useful in preventing tartar formation in dental care products and in water treatment processes .
Comparison with Similar Compounds
Similar Compounds
- Disodium pyrophosphate (Na₂H₂P₂O₇)
- Trisodium phosphate (Na₃PO₄)
- Pentasodium triphosphate (Na₅P₃O₁₀)
- Sodium hexametaphosphate (Na₆P₆O₁₈)
Uniqueness
Tetrasodium pyrophosphate is unique due to its high solubility in water and its ability to form stable complexes with metal ions. This makes it particularly effective as a sequestrant and stabilizer in various applications, including food processing, water treatment, and dental care .
Properties
Molecular Formula |
C10H12N2Na4O11P2 |
|---|---|
Molecular Weight |
490.12 g/mol |
IUPAC Name |
tetrasodium;[(2R,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate |
InChI |
InChI=1S/C10H16N2O11P2.4Na/c1-5-3-12(10(14)11-9(5)13)8-2-6(23-25(18,19)20)7(22-8)4-21-24(15,16)17;;;;/h3,6-8H,2,4H2,1H3,(H,11,13,14)(H2,15,16,17)(H2,18,19,20);;;;/q;4*+1/p-4/t6?,7-,8-;;;;/m1..../s1 |
InChI Key |
VDPDGAPWPLBFIC-TVQGIFJUSA-J |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2CC([C@H](O2)COP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(2R,3S,4S,5R,6S)-6-[[(2S,3R,5R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 4-hydroxybenzoate](/img/structure/B10855243.png)
![5-hydroxy-7-methoxy-3-[4-[(2R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B10855251.png)

![disodium;[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] phosphate](/img/structure/B10855263.png)
![methane;2,2,2-trifluoroacetic acid;(4R,7S,10S,13S,16S,19S,22R)-7,10,19-tris(4-aminobutyl)-22-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-16-benzyl-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carboxylic acid](/img/structure/B10855269.png)

![[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;methane](/img/structure/B10855292.png)



![(2S)-5-(diaminomethylideneamino)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide;methane](/img/structure/B10855324.png)
